molecular formula C14H27ClN2O2 B2856724 Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 1909316-16-0

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

Cat. No. B2856724
CAS RN: 1909316-16-0
M. Wt: 290.83
InChI Key: HIMUMVZXCMFHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H27ClN2O2 . It has a molecular weight of 290.83 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a powder . The compound should be stored at room temperature . Unfortunately, the boiling point and other physical properties are not specified in the sources I found .

Scientific Research Applications

Privileged Heterocycles in Bioactivity and Synthesis

Research highlights the significance of 1,9-diazaspiro[5.5]undecanes, closely related to the compound , in the treatment of various disorders. These compounds have shown potential in addressing obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders due to their unique structural attributes (Blanco‐Ania, Heus, & Rutjes, 2017).

CCR8 Antagonists for Respiratory Diseases

Diazaspirocycles, including derivatives of the core structure of interest, have been identified as CCR8 antagonists, offering therapeutic strategies for chemokine-mediated diseases, notably respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Advancements in Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis of diazaspirocycles demonstrates an innovative approach to constructing these complex structures. This methodology emphasizes the efficiency and versatility of synthesizing diazaspirocycles, including the target compound, underlining their importance in medicinal chemistry and drug discovery (Macleod et al., 2006).

Polymer Stabilization through Novel Antioxidants

In the realm of polymer science, diazaspirocycles, particularly those modified with tert-butyl groups, contribute to stabilizing polymers against degradation. The synergistic effect between phenolic and thiopropionate type antioxidants, facilitated by diazaspiro compounds, showcases their utility in enhancing the durability and longevity of polymeric materials (Yachigo, Sasaki, & Kojima, 1992).

Novel Reagents for N-Boc Amino Acids Preparation

The development of new reagents for the preparation of N-Boc-amino acids, involving tert-butyl diazaspirocycles, underscores the compound's role in facilitating synthetic processes. These advancements highlight the compound's significance in simplifying the introduction of protective groups to amines, enhancing both yield and purity in peptide synthesis (Rao et al., 2017).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and keeping the container tightly closed (P233) .

properties

IUPAC Name

tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUMVZXCMFHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

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